Methyl 4-(4-fluorophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate
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Overview
Description
Methyl 4-(4-fluorophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate is a complex organic compound characterized by the presence of fluorine atoms and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-fluorophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents, leading to the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium in the case of Suzuki–Miyaura coupling .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Methyl 4-(4-fluorophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate has diverse applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and drug design.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism by which Methyl 4-(4-fluorophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. This group can influence the compound’s ability to bind to enzymes or receptors, thereby modulating biological activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(4-fluorophenyl)butanoate: This compound shares the fluorophenyl group but lacks the trifluoromethyl group, resulting in different chemical properties.
Butyric acid, 4-(p-fluorophenyl)-, methyl ester: Similar in structure but without the hydroxy and oxo groups, leading to variations in reactivity and applications.
Uniqueness
The trifluoromethyl group, in particular, enhances the compound’s stability and reactivity, making it valuable in various scientific and industrial contexts .
Biological Activity
Methyl 4-(4-fluorophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate, also known by its CAS number 1330086-24-2, is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a fluorophenyl group and a trifluoromethyl moiety, which are known to enhance biological activity through various mechanisms.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with similar structures have been shown to inhibit cell growth in various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells. The mechanism often involves the modulation of cell cycle regulators and apoptosis pathways.
Compound | Cancer Cell Line | IC50 (μM) |
---|---|---|
Compound A | MCF-7 | 15.2 |
Compound B | PC-3 | 12.5 |
Enzyme Inhibition
This compound has been evaluated for its inhibitory effects on various enzymes. Notably, it has shown moderate inhibition against cyclooxygenase (COX) enzymes, which are involved in inflammatory processes and cancer progression.
Enzyme | Inhibition Percentage (%) |
---|---|
COX-1 | 45 |
COX-2 | 60 |
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions of this compound with target proteins. The presence of fluorine atoms enhances binding affinity due to increased electron-withdrawing effects, which stabilize interactions with receptor sites.
Case Studies
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry reported that derivatives similar to this compound exhibited significant cytotoxicity against MCF-7 cells, with an IC50 value of approximately 15 μM, indicating promising potential for further development as anticancer agents .
- Inflammation and Pain Management : Another study demonstrated that related compounds could effectively reduce inflammation in animal models by inhibiting COX enzymes, suggesting potential applications in pain management .
Properties
Molecular Formula |
C12H10F4O4 |
---|---|
Molecular Weight |
294.20 g/mol |
IUPAC Name |
methyl 4-(4-fluorophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate |
InChI |
InChI=1S/C12H10F4O4/c1-20-10(18)11(19,12(14,15)16)6-9(17)7-2-4-8(13)5-3-7/h2-5,19H,6H2,1H3 |
InChI Key |
RABDWBUPMKJNGS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC(=O)C1=CC=C(C=C1)F)(C(F)(F)F)O |
Origin of Product |
United States |
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